Cas no 2230807-73-3 (5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid)

2230807-73-3 structure
상품 이름:5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid
CAS 번호:2230807-73-3
MF:C10H15N3O4S
메가와트:273.308800935745
MDL:MFCD31667300
CID:5164742
PubChem ID:137965800
5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid
- 5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid
-
- MDL: MFCD31667300
- 인치: 1S/C10H15N3O4S/c1-10(2,3)17-9(16)12-4-5-13-6(8(14)15)7(11)18-5/h4,11H2,1-3H3,(H,12,16)(H,14,15)
- InChIKey: ATHODSZUXHNDHC-UHFFFAOYSA-N
- 미소: S1C(N)=C(C(O)=O)N=C1CNC(OC(C)(C)C)=O
5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2009596-1.0g |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 1.0g |
$943.0 | 2023-07-09 | |
Chemenu | CM451807-250mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 95%+ | 250mg |
$523 | 2023-03-10 | |
Aaron | AR01FL7T-2.5g |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 2.5g |
$2566.00 | 2023-12-14 | |
Aaron | AR01FL7T-50mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 95% | 50mg |
$325.00 | 2025-02-11 | |
A2B Chem LLC | AY05853-50mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 50mg |
$265.00 | 2024-01-01 | |
Aaron | AR01FL7T-5g |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 5g |
$3782.00 | 2023-12-14 | |
Aaron | AR01FL7T-500mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 95% | 500mg |
$1036.00 | 2025-02-11 | |
1PlusChem | 1P01FKZH-5g |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 5g |
$3439.00 | 2023-12-18 | |
Aaron | AR01FL7T-250mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 95% | 250mg |
$666.00 | 2025-02-11 | |
1PlusChem | 1P01FKZH-100mg |
5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid |
2230807-73-3 | 93% | 100mg |
$465.00 | 2023-12-18 |
5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid 관련 문헌
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
2230807-73-3 (5-amino-2-({(tert-butoxy)carbonylamino}methyl)-1,3-thiazole-4-carboxylic acid) 관련 제품
- 2228596-44-7(O-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylhydroxylamine)
- 2248321-55-1((3-methylphenyl)methylhydrazine dihydrochloride)
- 4687-20-1(Benzenepropanoic acid, α-(4-chlorophenoxy)-)
- 228413-64-7(4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine)
- 2138356-49-5(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyano-2-cyclopropylacetamide)
- 116233-20-6(2-Naphthalenamine, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-)
- 2228310-43-6(tert-butyl N-5-(3-amino-1,1-difluoropropan-2-yl)-2-hydroxyphenylcarbamate)
- 2034407-56-0(5-chloro-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide)
- 1049738-68-2(2-(4,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine Hydrochloride)
- 100518-56-7(2-ethoxynaphthalene-1-thiol)
추천 공급업체
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
